(3S)-3-hydroxyoctanoic acid (3S)-3-hydroxyoctanoic acid (S)-3-hydroxyoctanoic acid is the (S)-enantiomer of 3-hydroxyoctanoic acid. It is an enantiomer of a (R)-3-hydroxyoctanoic acid.
Brand Name: Vulcanchem
CAS No.: 33796-86-0
VCID: VC1860242
InChI: InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11)/t7-/m0/s1
SMILES: CCCCCC(CC(=O)O)O
Molecular Formula: C8H16O3
Molecular Weight: 160.21 g/mol

(3S)-3-hydroxyoctanoic acid

CAS No.: 33796-86-0

Cat. No.: VC1860242

Molecular Formula: C8H16O3

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-hydroxyoctanoic acid - 33796-86-0

Specification

CAS No. 33796-86-0
Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
IUPAC Name (3S)-3-hydroxyoctanoic acid
Standard InChI InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11)/t7-/m0/s1
Standard InChI Key NDPLAKGOSZHTPH-ZETCQYMHSA-N
Isomeric SMILES CCCCC[C@@H](CC(=O)O)O
SMILES CCCCCC(CC(=O)O)O
Canonical SMILES CCCCCC(CC(=O)O)O

Introduction

Chemical Properties and Identification

Molecular Structure and Identification

(3S)-3-Hydroxyoctanoic acid is an 8-carbon fatty acid with a hydroxyl group at the 3-position and a carboxylic acid group. Its structural characteristics and identifiers are summarized in the following table:

PropertyValue
Molecular FormulaC8H16O3
Average Molecular Weight160.21 g/mol
Monoisotopic Molecular Weight160.109944378
IUPAC Name(3S)-3-hydroxyoctanoic acid
CAS Registry Number33796-86-0
SMILESCCCCCC@@HO
InChI IdentifierInChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11)/t7-/m0/s1
InChI KeyNDPLAKGOSZHTPH-ZETCQYMHSA-N

The compound belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives. It features an 8-carbon chain with a hydroxyl group in the beta position (3-position) relative to the carboxylic acid function, making it a beta-hydroxy fatty acid.

Stereochemical Considerations

Biological Significance

Metabolic Relevance

(3S)-3-Hydroxyoctanoic acid is primarily known as an intermediate of mitochondrial β-oxidation of fatty acids . During this process, fatty acids are broken down in the mitochondria to generate energy, and 3-hydroxy fatty acids emerge as intermediates. The compound serves as a marker for primary defects of beta-hydroxy fatty acid metabolism, making it valuable in diagnostic applications .

Under conditions of increased β-oxidation, such as starvation, ketogenic diet, or diabetic ketoacidosis, plasma levels of 3-hydroxy-octanoate can reach up to 5–20 μM, which is sufficient to activate specific receptors . This elevation suggests that the compound may have signaling functions during metabolic stress conditions.

Occurrence in Organisms

(3S)-3-Hydroxyoctanoic acid has been reported in various organisms, including:

  • Bacteria: It serves as a repeating unit of poly(3-hydroxyoctanoic acid), a biopolymer used by numerous bacterial species, particularly Streptomyces, as carbon and energy reserves .

  • Insects: The compound has been identified in Drosophila melanogaster .

  • Humans: It is found in human urine and plasma, particularly during states of altered metabolism.

These diverse occurrences highlight the compound's evolutionary conservation and fundamental role in metabolism across different species.

Receptor Interactions and Signaling Functions

Physiological Implications

HCA3 receptors are expressed in various tissues and are involved in regulating energy metabolism, gut function, and inflammation . By activating these receptors, (3S)-3-hydroxyoctanoic acid may participate in:

  • Regulation of lipolysis in adipose tissue

  • Modulation of inflammatory responses

  • Energy homeostasis during metabolic stress

  • Signaling pathways related to fatty acid metabolism

Biochemical Pathways

Production in Biological Systems

The primary pathway for (3S)-3-hydroxyoctanoic acid production in mammals is through mitochondrial β-oxidation of fatty acids. The process involves several steps:

  • Activation of octanoic acid to octanoyl-CoA

  • Dehydrogenation to trans-2-octenoyl-CoA

  • Hydration to (3S)-3-hydroxyoctanoyl-CoA

  • Possible release of (3S)-3-hydroxyoctanoic acid from the CoA ester

In bacteria, particularly those capable of producing polyhydroxyalkanoates (PHAs), (3S)-3-hydroxyoctanoic acid serves as a monomer for the synthesis of biopolymers used as carbon and energy storage materials .

Metabolic Fate

After its formation, (3S)-3-hydroxyoctanoic acid can:

  • Continue through the β-oxidation pathway by being oxidized to 3-ketooctanoyl-CoA and subsequently cleaved to produce acetyl-CoA

  • Be released into the circulation, particularly during conditions of metabolic stress

  • Function as a signaling molecule by activating HCA3 receptors

  • Be excreted in urine, where it can serve as a biomarker for certain metabolic conditions

Research Findings and Clinical Implications

Studies on Receptor Activation

Research by Ahmed et al. (2009) demonstrated that 3-hydroxy-octanoic acid activates the HCA3 receptor with an EC50 of 8 μM . This finding established the compound as one of the first identified endogenous agonists for this receptor, which was previously considered an orphan receptor despite its homology to HCA2 .

The study provided evidence that elevated plasma levels of 3-hydroxy-octanoate during states of increased β-oxidation, such as starvation or ketogenic diet, could reach concentrations sufficient to activate HCA3 receptors . This suggests a potential physiological role for the compound in regulating metabolism during energy-restricted states.

Implications for Metabolic Disorders

Given its role in fatty acid metabolism and receptor signaling, (3S)-3-hydroxyoctanoic acid has potential implications for several metabolic disorders:

  • Inborn errors of fatty acid oxidation: Abnormal levels may indicate defects in specific enzymes of the β-oxidation pathway

  • Diabetic ketoacidosis: Elevated levels may contribute to the pathophysiology through receptor activation

  • Obesity and metabolic syndrome: As a regulator of energy metabolism, the compound could be relevant to these conditions

Monitoring of (3S)-3-hydroxyoctanoic acid levels might provide valuable diagnostic information in these contexts, potentially serving as a biomarker for metabolic status and disease progression.

Hazard TypeClassificationWarning
Skin IrritationCategory 2Causes skin irritation
Eye IrritationCategory 2ACauses serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation

These classifications are based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) standards .

Precautionary Measures

When handling (3S)-3-hydroxyoctanoic acid, the following precautionary measures are recommended:

  • Use appropriate personal protective equipment, including gloves and eye protection

  • Ensure adequate ventilation in the work area

  • Avoid skin contact and inhalation

  • Follow standard laboratory safety protocols for chemical handling

These precautions are particularly important in research settings where pure compounds may be utilized .

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